

6-Methylpicolinic Acid: A Versatile Heterocyclic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpicolinic acid

Cat. No.: B184593

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid, systematically named 6-methylpyridine-2-carboxylic acid, is a functionalized pyridine derivative that has emerged as a crucial heterocyclic building block in synthetic chemistry.^[1] With the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol, its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 6-position.^{[2][3]} This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for a wide array of applications, from the development of novel pharmaceuticals to the construction of advanced materials and coordination complexes.^{[2][4][5]} Its ability to act as a bidentate chelating agent is a particularly noteworthy characteristic, driving its use in coordination and medicinal chemistry.^{[1][6]} This guide provides a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

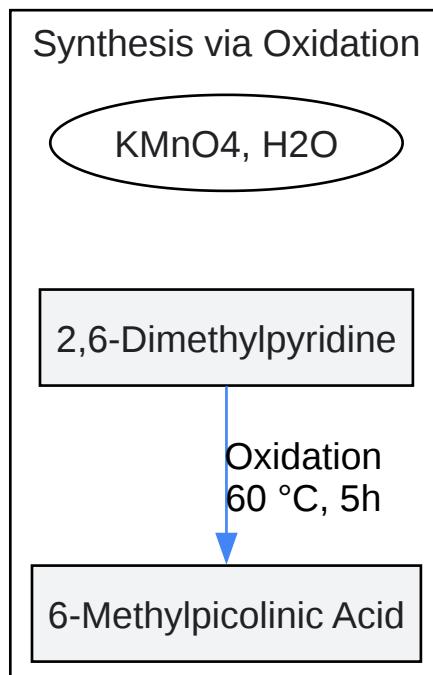
The physical and chemical properties of **6-methylpicolinic acid** are fundamental to its application in synthesis. Key data points have been compiled from various sources to provide a clear reference for laboratory use.^{[1][2][7]}

Table 1: Physicochemical Properties of 6-Methylpicolinic Acid

Property	Value	Reference(s)
CAS Number	934-60-1	[1] [2] [3]
Molecular Formula	C7H7NO2	[2] [3]
Molecular Weight	137.14 g/mol	[2] [3]
Appearance	White to off-white or light brown solid/powder	[1] [2]
Melting Point	130 °C	[1] [7]
Boiling Point	100 °C at 4.5 mmHg	[1] [7]
Density	1.230 ± 0.06 g/cm³ (Predicted)	[1] [4]
pKa	5.83 (25 °C)	[1]
InChI Key	LTUUGSGSUZRPRV-UHFFFAOYSA-N	[3]
SMILES	CC1=NC(=CC=C1)C(=O)O	[2] [3]

Table 2: Solubility Data

Solvent System	Solubility	Notes	Reference(s)
DMSO	100 mg/mL (729.18 mM)	Ultrasonic assistance may be needed.	[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (18.23 mM)	Clear solution for in vivo studies.	[2]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (18.23 mM)	Clear solution for in vivo studies.	[2]
Water	Soluble	-	[1]


Table 3: Spectroscopic Information

Technique	Data Availability	Reference(s)
^1H NMR	Spectra available in public databases (e.g., SpectraBase).	[3]
^{13}C NMR	Data available in public databases.	[3]
Mass Spectrometry (GC-MS)	Data available from NIST Mass Spectrometry Data Center.	[3]
Infrared (FTIR)	Spectra available (KBr wafer technique).	[3]

Synthesis and Experimental Protocols

The synthesis of **6-methylpicolinic acid** is well-established, with common methods involving the selective oxidation of a precursor like 2,6-dimethylpyridine.

Diagram 1: Synthesis of 6-Methylpicolinic Acid

[Click to download full resolution via product page](#)

Caption: Oxidation of 2,6-dimethylpyridine to **6-methylpicolinic acid**.

Detailed Protocol: Synthesis from 2,6-Dimethylpyridine

This protocol describes the synthesis of **6-methylpicolinic acid** via the oxidation of 2,6-dimethylpyridine with potassium permanganate, adapted from established procedures.[\[1\]](#)

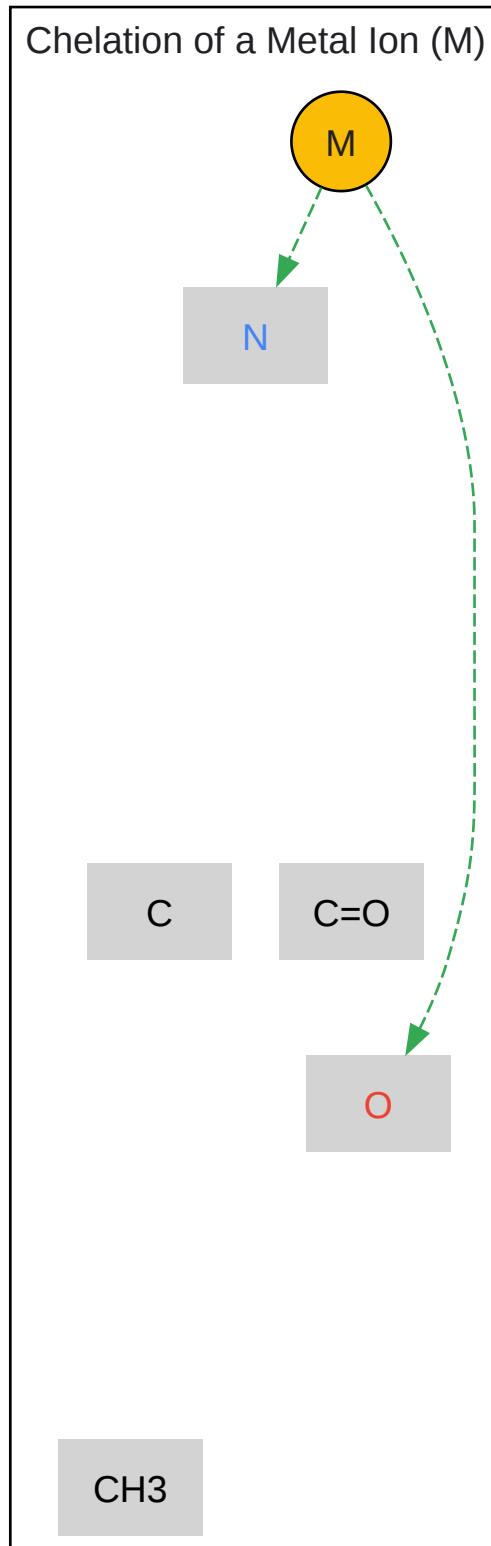
Materials:

- 2,6-dimethylpyridine (10.71 g, 0.1 mol)
- Potassium permanganate (KMnO₄) (23.7 g, 0.15 mol)
- Deionized water (500 mL)
- Ethyl acetate
- Ethanol
- Hydrochloric acid or similar for pH adjustment

Procedure:

- Dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water in a suitable reaction vessel.
- Stir the solution and heat to 60 °C.
- Add potassium permanganate (23.7 g, 0.15 mol) portion-wise in ten increments, with a 30-minute interval between each addition. Maintain the reaction temperature at approximately 60 °C throughout the addition.
- After the final addition, continue stirring the reaction mixture at 60 °C for 5 hours.
- Upon completion, immediately filter the hot reaction mixture to remove insoluble manganese dioxide.

- Cool the filtrate and adjust the pH to 5 with a suitable acid.
- Extract the aqueous solution with ethyl acetate.
- Collect the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid.
Expected Yield: Approximately 10.3 g (75%).[\[1\]](#)


Applications as a Heterocyclic Building Block

The utility of **6-methylpicolinic acid** stems from its bifunctional nature, allowing for transformations at both the carboxylic acid and the pyridine ring.

Coordination Chemistry

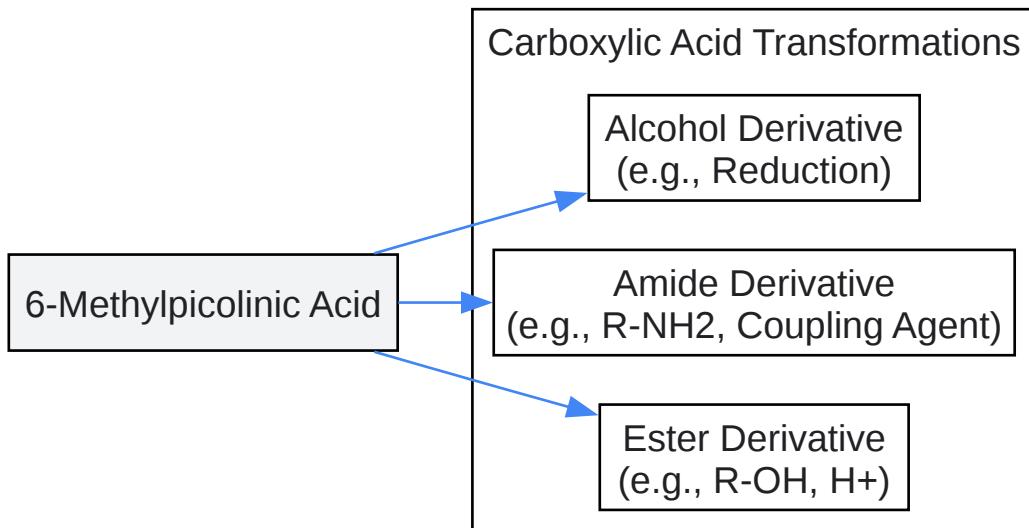
A primary application of **6-methylpicolinic acid** is its role as a bidentate ligand. It readily chelates metal ions through the pyridine nitrogen and the deprotonated carboxylate oxygen, forming stable 5-membered rings.[\[6\]](#) This property is exploited in the synthesis of metal complexes with applications in catalysis and materials science.[\[4\]](#)[\[8\]](#) For instance, it has been used to synthesize benzoxazolylpyridine nickel complexes for ethylene dimerization and chromium(III)tin(IV) heterometallic complexes.[\[4\]](#)

Diagram 2: Bidentate Chelation

[Click to download full resolution via product page](#)

Caption: Bidentate coordination of **6-methylpicolinic acid** to a metal center.

Medicinal Chemistry and Bioactive Molecules


6-Methylpicolinic acid is recognized as a key heterocyclic building block for life science research.[2][4] Its derivatives are studied for various pharmacological activities. Research has explored its use in:

- Antidiabetic Metal Complexes: Studying the interactions of carrier ligands with human serum albumin.[1]
- Metalloenzyme Inhibitors: Acting as a chelating scaffold for inhibitors.[1]
- Drug Discovery: Serving as a starting material for more complex biologically active molecules.[5][9]

Organic Synthesis

The carboxylic acid group of **6-methylpicolinic acid** is a handle for various synthetic transformations, such as esterification, amidation, and reduction, to introduce further complexity. The pyridine ring itself can undergo transformations, though it is generally deactivated towards electrophilic substitution.

Diagram 3: General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from **6-methylpicolinic acid**.

Protocol: Esterification of a Picolinic Acid Derivative

The following is a general protocol for Fischer esterification, a common reaction for the carboxylic acid group, based on a procedure for a related compound.[\[10\]](#)

Materials:

- 5-Hydroxy-4-methylpicolinic acid (1.0 equivalent) - Note: This is a representative substrate.
- Methanol (10-20 volumes)
- Concentrated sulfuric acid (catalytic amount, 0.1-0.2 equivalents)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Suspend the picolinic acid derivative (1.0 equivalent) in methanol (10-20 volumes).
- Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
- Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC or HPLC until the starting material is consumed.
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Conclusion

6-Methylpicolinic acid is a highly valuable and versatile heterocyclic compound in modern synthesis. Its well-defined reactivity, commercial availability, and straightforward synthesis make it an attractive starting material. The dual functionality of the carboxylic acid and the pyridine ring provides multiple avenues for synthetic elaboration. Its strong chelating ability is a cornerstone of its application in coordination chemistry, while its role as a scaffold continues to be explored in the development of new bioactive molecules and pharmaceuticals. The data and protocols presented in this guide underscore its significance and provide a practical foundation for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylpicolinic acid | CAS#:934-60-1 | Chemsoc [chemsoc.com]
- 5. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. sjctni.edu [sjctni.edu]
- 7. 6-Methylpicolinic acid | 934-60-1 [sigmaaldrich.com]
- 8. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [6-Methylpicolinic Acid: A Versatile Heterocyclic Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184593#6-methylpicolinic-acid-as-a-heterocyclic-building-block-in-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com